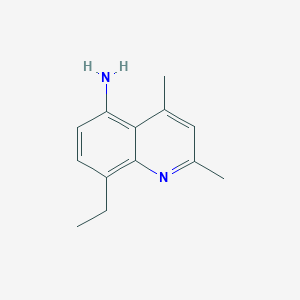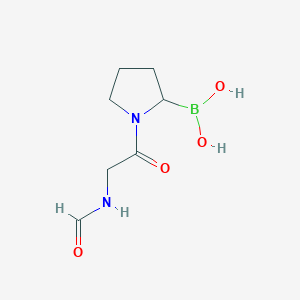
(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C₇H₁₃BN₂O₄. This compound is known for its unique structure, which includes a pyrrolidine ring and a boronic acid group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of pyrrolidine derivatives with boronic acid precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of base (e.g., potassium carbonate) for Suzuki coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives.
Substitution: Biaryl compounds through Suzuki coupling.
Scientific Research Applications
Chemistry: In chemistry, (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it valuable in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems. Boronic acids are known to interact with diols and can be used in the design of enzyme inhibitors .
Medicine: In medicine, boronic acid derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and bacterial infections. The unique properties of this compound make it a candidate for drug development .
Industry: Industrially, this compound can be used in the production of advanced materials and as a catalyst in various chemical processes. Its ability to form stable complexes with other molecules makes it useful in material science .
Mechanism of Action
The mechanism of action of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the enzyme’s function, leading to various biological effects .
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in organic synthesis.
2-Pyridylboronic acid: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
4-Formylphenylboronic acid: Contains a formyl group and a phenyl ring.
Uniqueness: (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a pyrrolidine ring and a boronic acid group. This structure provides distinct reactivity and binding properties compared to other boronic acids, making it valuable in specific applications such as enzyme inhibition and organic synthesis .
Properties
CAS No. |
915283-63-5 |
|---|---|
Molecular Formula |
C7H13BN2O4 |
Molecular Weight |
200.00 g/mol |
IUPAC Name |
[1-(2-formamidoacetyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O4/c11-5-9-4-7(12)10-3-1-2-6(10)8(13)14/h5-6,13-14H,1-4H2,(H,9,11) |
InChI Key |
BJZRTWVAQJJJKJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCN1C(=O)CNC=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11898936.png)

![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)

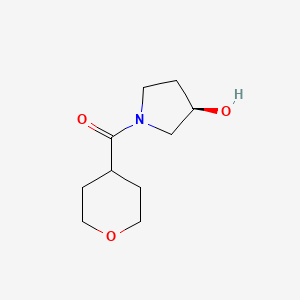


![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)
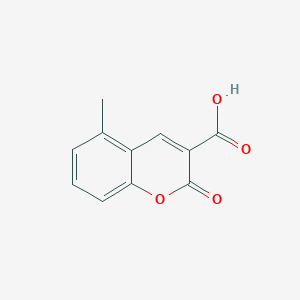
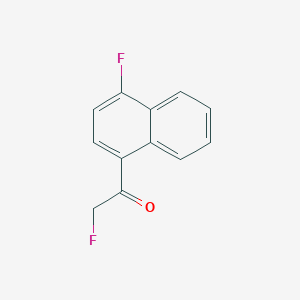

![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)
![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
